![molecular formula C15H24Cl3N3O B578377 3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol CAS No. 1221153-98-5](/img/structure/B578377.png)
3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol, commonly known as Ethoxyquin, is a synthetic antioxidant that has been widely used in various industries. It was first developed as a pesticide in the 1950s and later found to have antioxidant properties. Ethoxyquin has been extensively studied for its potential applications in the food industry, as well as in scientific research.
作用机制
The mechanism of action of Ethoxyquin is not fully understood. However, it is believed to work by scavenging free radicals and inhibiting lipid peroxidation, which can lead to cell damage and death. Ethoxyquin has also been shown to activate various signaling pathways that can promote cell survival and growth.
Biochemical and Physiological Effects:
Ethoxyquin has been shown to have a range of biochemical and physiological effects. It can modulate the activity of various enzymes, including cytochrome P450 and glutathione S-transferase. Ethoxyquin has also been shown to alter gene expression and protein synthesis in various cell types. In addition, Ethoxyquin has been shown to have anti-inflammatory and immunomodulatory effects.
实验室实验的优点和局限性
Ethoxyquin has several advantages for use in laboratory experiments. It is stable and has a long shelf life, making it easy to store and use. Ethoxyquin is also relatively inexpensive compared to other antioxidants, making it an attractive option for researchers with limited budgets. However, Ethoxyquin has some limitations. It can be toxic at high concentrations, and its effects on cell viability and function can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on Ethoxyquin. One area of interest is its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Ethoxyquin has been shown to protect against oxidative stress and cell damage in neuronal cells, and further research is needed to determine its potential therapeutic benefits. Another area of interest is its potential use in the food industry as a preservative. Ethoxyquin has been shown to be effective in preventing lipid oxidation in various food products, and further research is needed to determine its safety and efficacy in this application. Finally, further research is needed to fully understand the mechanism of action of Ethoxyquin and its effects on various cell types and physiological systems.
合成方法
Ethoxyquin can be synthesized by several methods, including the reaction of 3-aminopropylamine with 4-hydroxyquinoline or the reaction of 2-ethyl-6-methyl-aniline with chloroacetaldehyde followed by cyclization. The synthesis of Ethoxyquin is a complex process and requires careful control of reaction conditions to obtain a high yield.
科学研究应用
Ethoxyquin has been extensively studied for its antioxidant properties and potential applications in scientific research. It has been shown to protect against oxidative stress and cell damage in various cell types, including neuronal and liver cells. Ethoxyquin has also been investigated for its potential role in the prevention and treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.3ClH/c1-2-16-8-5-9-17-10-12-11-18-14-7-4-3-6-13(14)15(12)19;;;/h3-4,6-7,11,16-17H,2,5,8-10H2,1H3,(H,18,19);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOCTWDUSZGDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC1=CNC2=CC=CC=C2C1=O.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((3-(Ethylamino)propyl)amino)methyl)quinolin-4-ol trihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)
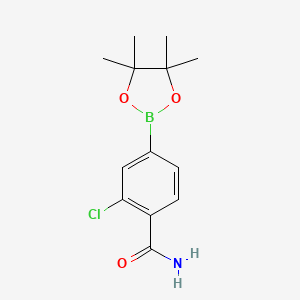
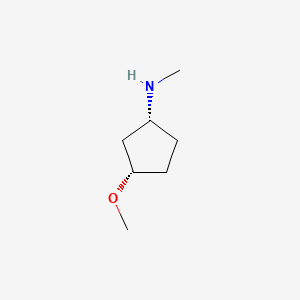

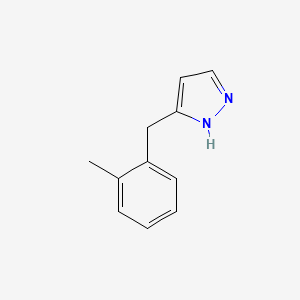
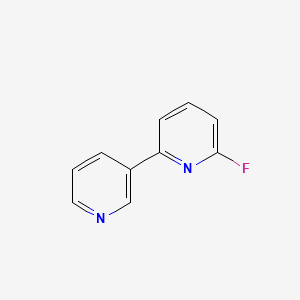

![6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)
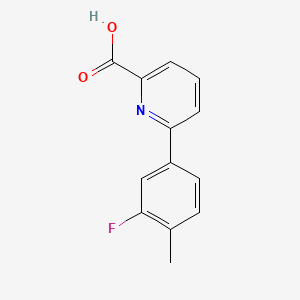
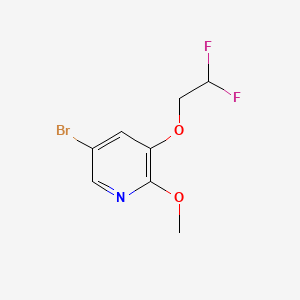

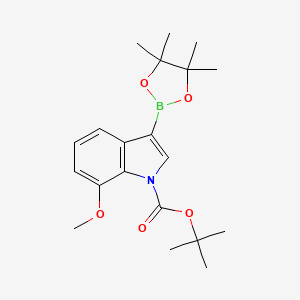
![4-Methyl-[2,3'-bipyridin]-5'-amine](/img/structure/B578316.png)